molecular formula C9H14O6 B3417865 (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate CAS No. 116499-08-2

(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No. B3417865
M. Wt: 218.20 g/mol
InChI Key: ROZOUYVVWUTPNG-PHDIDXHHSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its stereochemistry. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Studies have explored the synthesis of derivatives of (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, such as 1,4-diol 2, from dimethyl-L-tartrate and benzophenone, showing unique conformational properties due to OH⋯Ph interactions (Irurre et al., 1992). This compound has potential applications in material science due to its structural uniqueness.

  • Structural Analysis : The compound's structural attributes have been examined through X-ray and IR structural studies, revealing distinct conformational differences compared to related compounds (Irurre et al., 1992). This aspect is crucial for understanding its reactivity and potential applications in chemical synthesis.

Applications in Organic Chemistry

  • Intermediate in Synthesis : The compound serves as an intermediate in various synthetic processes, such as the preparation of chiral diamines in the dioxolane series, which are used in complex formation with cobalt chloride, highlighting its versatility in organic synthesis (Shainyan et al., 2002).

  • Catalysis and Polymerization : It plays a role in polymerization reactions, as demonstrated by its use in the polymerization of olefins catalyzed by titanium complexes (Rishina et al., 2011). This application is significant in the field of polymer chemistry.

Flavor and Aroma Chemistry

  • Synthesis of Flavor Components : The compound has been used in the synthesis of important volatile flavor and aroma components like D-ribo-phytosphingosine, showcasing its application in the flavor and aroma industry (Lombardo et al., 2006).

Chiral Chemistry Applications

  • Derivatives for Chiral Chemistry : Derivatives of (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate have been synthesized from L-tartaric acid, indicating its importance in creating chiral ligands for asymmetric synthesis (Li, 2008)

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information.


Future Directions

This could involve potential future uses for the compound, or areas where further research is needed.


Please note that this is a general guide and the specific steps may vary depending on the compound and the available information. For “(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate”, you may need to consult scientific literature or databases for more specific information. If you have access to a university or institutional library, they may be able to help you find more resources. You could also consider reaching out to researchers in the field for more information.


properties

IUPAC Name

dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZOUYVVWUTPNG-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350806
Record name Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

CAS RN

116499-08-2, 37031-29-1
Record name rel-4,5-Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116499-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37031-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, 4,5-dimethyl ester, (4R,5R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, 4,5-dimethyl ester, (4R,5R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
G Çalışgan - 2016 - open.metu.edu.tr
This thesis deals with design and synthesis of chiral polyurea type polymers. These polymers were analyzed with molecular mechanics that they could take a helical form. The polymers …
Number of citations: 2 open.metu.edu.tr
SN Mlynarski - 2014 - dlib.bc.edu
The first highly enantioselective diboration of unfunctionalized terminal alkenes has been developed using a platinum-phosphonite complex. This transformation produces versatile 1, 2-…
Number of citations: 3 dlib.bc.edu
GE Ferris - 2013 - search.proquest.com
This dissertation describes the first enantioselective 1, 2-diboration of cis-substituted 1, 3-dienes. In the presence of a platinum catalyst and TADDOL-derived phosphonite ligands, both …
Number of citations: 3 search.proquest.com
A Dupeux, E Gentilini, V Michelet - The Journal of Organic …, 2023 - ACS Publications
Gold-catalyzed Prins-type cyclizations are interesting strategies for synthesizing complex molecules with excellent diastereoselectivity. We developed a novel and efficient system for …
Number of citations: 2 pubs.acs.org
B Şentürk - 2021 - open.metu.edu.tr
Spiropyrans are a class of organic molecules that possess photochromic characteristics. Their isomerization to the merocyanine form can be induced by light, heat, polarity, and pH of …
Number of citations: 0 open.metu.edu.tr
JR Coombs - 2015 - core.ac.uk
This dissertation will discuss in depth four main projects pertaining to the synthesis and utility of organoboronates for the construction of enantioenriched small molecules. First, reaction …
Number of citations: 2 core.ac.uk
JA Greenberg - 2017 - search.proquest.com
One of the most commonly found drug resistant Gram-negative bacteria is Pseudomonas aeruginosa, and more than 80% of CF patients die of progressive lung disease caused by P. …
Number of citations: 3 search.proquest.com
EJ Velthuisen, TM Baughman, BA Johns… - European Journal of …, 2013 - Elsevier
Several highly deuterated analogs of the HIV-1 protease inhibitor brecanavir have been prepared to study the effect of deuterium upon metabolic stability. The sites for deuterium …
Number of citations: 18 www.sciencedirect.com
WA Thompson - 2010 - wiredspace.wits.ac.za
(+)-Pancratistatin is a medicinally useful compound which has been isolated from plants belonging to the Amaryllidaceae plant family. The deceptively simple looking pancratistatin is in …
Number of citations: 4 wiredspace.wits.ac.za
VRD Marinho - 2010 - search.proquest.com
P, O-coordinating phosphinoamido ligands with a free OH group were synthesized starting from o-(dppba) in the presence of DCC/DMAP. On the basis of computational studies it …
Number of citations: 2 search.proquest.com

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